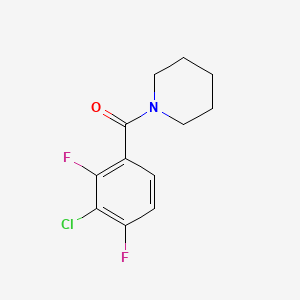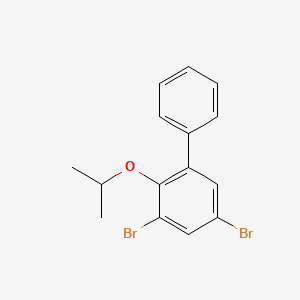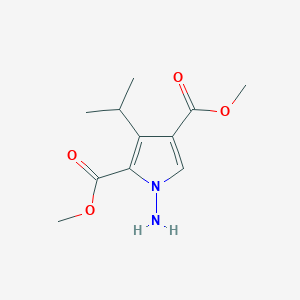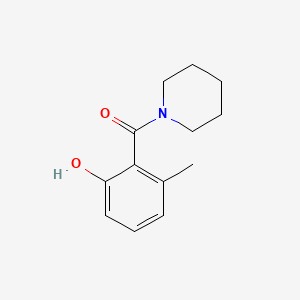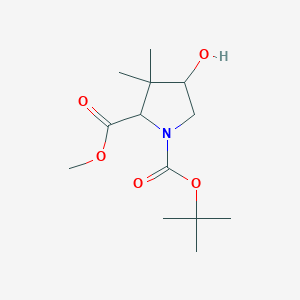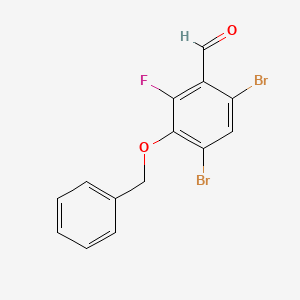
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of benzyloxy, dibromo, and fluorine substituents on a benzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde typically involves multiple steps:
Fluorination: The fluorine atom at the 2 position can be introduced via nucleophilic aromatic substitution using a suitable fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
Benzyloxy Substitution: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(Benzyloxy)-4,6-dibromo-2-fluorobenzoic acid.
Reduction: 3-(Benzyloxy)-4,6-dibromo-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of electron-withdrawing groups (bromine and fluorine) and the benzyloxy group can influence its reactivity and binding affinity to target molecules.
相似化合物的比较
Similar Compounds
3-(Benzyloxy)-4,6-dichloro-2-fluorobenzaldehyde: Similar structure but with chlorine atoms instead of bromine.
3-(Benzyloxy)-4,6-dibromo-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.
3-(Benzyloxy)-4,6-dibromo-2-methylbenzaldehyde: Similar structure but with a methyl group instead of fluorine.
Uniqueness
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde is unique due to the combination of benzyloxy, dibromo, and fluorine substituents, which confer distinct chemical and physical properties
属性
分子式 |
C14H9Br2FO2 |
|---|---|
分子量 |
388.03 g/mol |
IUPAC 名称 |
4,6-dibromo-2-fluoro-3-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H9Br2FO2/c15-11-6-12(16)14(13(17)10(11)7-18)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI 键 |
DABKAEMLFPEOHB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2F)C=O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


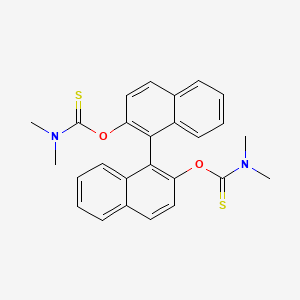



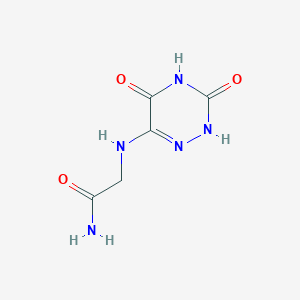
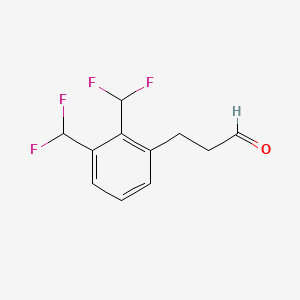
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylhydrazono]pentanedioic acid](/img/structure/B14770454.png)
